
(2,6-Difluoro-3-nitrophenyl)(phenyl)methanone
Overview
Description
(2,6-Difluoro-3-nitrophenyl)(phenyl)methanone is a benzophenone derivative featuring a phenyl group and a 2,6-difluoro-3-nitrophenyl group attached to a ketone moiety. This compound’s structure combines electron-withdrawing substituents (fluoro and nitro groups) with a hydrophobic phenyl ring, influencing its electronic properties, solubility, and reactivity.
Preparation Methods
Preparation Methods
Preparation via Acid Chloride Intermediate and Aromatic Ketone Formation
A common and effective synthetic route involves:
Step 1: Synthesis of 2,6-Difluoro-3-nitrobenzoyl chloride
The starting material, 2,6-difluoro-3-nitrobenzoic acid, is converted into its acid chloride derivative using chlorinating agents such as oxalyl chloride or thionyl chloride in chlorinated solvents like methylene chloride. This reactive intermediate facilitates subsequent coupling reactions.
Step 2: Friedel-Crafts Acylation or Nucleophilic Aromatic Substitution
The acid chloride is then reacted with an aromatic compound (e.g., benzene or substituted benzene derivatives) under Lewis acid catalysis (e.g., AlCl3) or other conditions to form the benzophenone structure. The reaction is typically conducted in anhydrous conditions to prevent hydrolysis and side reactions.
Reaction Conditions and Yields
The temperature is controlled (often around 0–90 °C) to optimize yield, and the reaction mixture may be quenched with aqueous sodium bicarbonate to neutralize acid byproducts. Purification is generally achieved by column chromatography or recrystallization.
Alternative Synthetic Route: Palladium-Catalyzed Cross-Coupling
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In some advanced methods, halogenated nitro-fluorophenyl intermediates (e.g., 2,6-difluoro-3-nitroaryl bromides) are coupled with phenylboronic acids or stannanes in the presence of palladium catalysts (e.g., PdCl2, Pd(PPh3)4) in solvents like DMF under inert atmosphere at elevated temperatures (100–120 °C). This method allows for more selective formation of the ketone linkage and functional group tolerance.
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This approach allows for better control over regioselectivity and functional group compatibility, potentially improving purity and yield.
Detailed Reaction Data and Conditions
Step | Reactants & Reagents | Conditions | Notes |
---|---|---|---|
1 | 2,6-Difluoro-3-nitrobenzoic acid + Oxalyl chloride or Thionyl chloride | Room temp to reflux in CH2Cl2 | Formation of acid chloride; moisture sensitive |
2 | Acid chloride + Benzene or Phenyl derivative + Lewis acid catalyst (e.g., AlCl3) | 0–90 °C, inert atmosphere | Friedel-Crafts acylation; yield dependent on temperature and catalyst |
3 | (Alternative) Acid chloride + Phenylboronic acid + Pd catalyst + Base (e.g., Na2CO3) | 100–120 °C, DMF, N2 atmosphere | Cross-coupling for ketone formation; high regioselectivity |
Workup | Quenching with sat. NaHCO3, extraction with ether or EtOAc | Ambient temperature | Removal of acid and catalyst residues |
Purification | Column chromatography or recrystallization | Solvent systems vary (e.g., Petrol:EtOAc) | Achieves high purity |
Research Findings and Optimization Notes
Yield Optimization : The yield of (2,6-Difluoro-3-nitrophenyl)(phenyl)methanone depends heavily on the purity of the acid chloride intermediate and the control of reaction temperature to avoid decomposition or side reactions.
Moisture Sensitivity : Reactions involving acid chlorides and Lewis acids require rigorously anhydrous conditions to prevent hydrolysis and reduced yields.
Catalyst Selection : Palladium catalysts in cross-coupling reactions provide milder conditions and better functional group tolerance than classical Friedel-Crafts methods, especially important for nitro-substituted substrates.
Purification Challenges : Due to the presence of nitro and fluorine substituents, chromatographic purification may require careful solvent gradient selection to separate closely related impurities.
Summary Table of Preparation Routes
Preparation Route | Key Reagents | Reaction Type | Advantages | Limitations |
---|---|---|---|---|
Acid Chloride + Friedel-Crafts | 2,6-Difluoro-3-nitrobenzoyl chloride + Benzene + AlCl3 | Electrophilic aromatic substitution | Straightforward, classical method | Requires strict anhydrous conditions, possible side reactions |
Palladium-Catalyzed Cross-Coupling | 2,6-Difluoro-3-nitroaryl halide + Phenylboronic acid + Pd catalyst + Base | Cross-coupling (Suzuki/Stille) | High selectivity, mild conditions | Requires expensive catalysts, inert atmosphere |
Acid Chloride + Nucleophile (e.g., Morpholine) | 2,6-Difluoro-3-nitrobenzoyl chloride + Morpholine | Nucleophilic acyl substitution | Versatile for derivative synthesis | Not direct for phenyl ketone |
Chemical Reactions Analysis
Types of Reactions
(2,6-Difluoro-3-nitrophenyl)(phenyl)methanone undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluorine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The methanone group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas and palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydride.
Oxidation: Potassium permanganate in an acidic medium.
Major Products Formed
Reduction: (2,6-Difluoro-3-aminophenyl)(phenyl)methanone.
Substitution: this compound derivatives with substituted nucleophiles.
Oxidation: (2,6-Difluoro-3-nitrobenzoic acid).
Scientific Research Applications
Chemical Research Applications
Building Block for Synthesis
- This compound serves as a versatile building block in organic synthesis. Its unique structure allows chemists to create more complex molecules through various reactions, including nucleophilic substitutions and cross-coupling reactions. The presence of both fluorine and nitro groups enhances its reactivity and selectivity in synthetic pathways.
Comparison with Similar Compounds
- Compared to similar compounds like (2,6-Difluoro-3-nitrophenyl)(methyl)methanone, the phenyl group in (2,6-Difluoro-3-nitrophenyl)(phenyl)methanone provides distinct electronic properties that can influence reaction outcomes.
Compound Name | Structure | Key Features |
---|---|---|
(2,6-Difluoro-3-nitrophenyl)(methyl)methanone | Structure | Methyl group offers different sterics |
(2,6-Difluoro-3-nitrophenyl)(ethyl)methanone | Structure | Ethyl group increases hydrophobicity |
(2,6-Difluoro-3-nitrophenyl)(propyl)methanone | Structure | Propyl group further enhances steric bulk |
Biological Applications
Biochemical Probes
- The compound has been explored as a biochemical probe due to its ability to interact with biological molecules. Its nitro group can undergo bioreduction to form reactive intermediates that modulate enzyme activities or receptor functions.
Pharmacological Properties
- Preliminary studies suggest potential antimicrobial , anti-inflammatory , and antitumor activities. For instance:
- Antimicrobial Activity : Research indicates effectiveness against various pathogens.
- Anti-inflammatory Effects : In vitro studies show a reduction in inflammatory markers.
- Antitumor Properties : Some studies suggest inhibition of tumor cell proliferation.
Industrial Applications
Advanced Materials Development
- The chemical stability and reactivity of this compound make it valuable in developing advanced materials such as polymers and coatings. Its fluorinated structure enhances material properties like thermal stability and chemical resistance.
Case Study: Polymer Coatings
- A case study involving the incorporation of this compound into polymer matrices demonstrated improved resistance to solvents and enhanced mechanical properties. This application is particularly relevant in industries requiring durable materials, such as automotive and aerospace.
Mechanism of Action
The mechanism of action of (2,6-Difluoro-3-nitrophenyl)(phenyl)methanone depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects.
Comparison with Similar Compounds
Structural Analogues with Fluorine and Nitro Substitutions
(a) 1-(2,6-Difluoro-3-nitrophenyl)ethanone
- Molecular Formula: C₈H₅F₂NO₃
- Average Mass : 201.128 g/mol .
- Key Differences: Replaces the phenyl-methanone group with an acetyl (ethanone) group.
- The absence of a second aromatic ring diminishes π-π stacking interactions, affecting crystallization behavior.
(b) (2,5-Difluorophenyl)(3-nitrophenyl)methanone
- Molecular Formula: C₁₃H₇F₂NO₃
- Molecular Weight : 263.196 g/mol .
- Key Differences : Fluorine substituents at positions 2 and 5 (vs. 2 and 6 in the target compound) alter electronic distribution.
- Impact : The meta-nitro and para-fluoro arrangement in the target compound may enhance resonance stabilization compared to the ortho-nitro and meta-fluoro configuration in this analog.
(c) Methyl 2-(2,6-Difluoro-3-nitrophenyl)acetate
- Molecular Formula: C₉H₇F₂NO₄
- Molecular Weight : 231.15 g/mol .
- Key Differences : Contains an ester-linked acetate group instead of a ketone.
- Impact: The ester group increases polarity, improving aqueous solubility.
Functional Group Variations
(a) Phenyl(2-(trifluoromethyl)phenyl)methanone (3c)
- Synthesis : Involves silver nitrate and persulfate-mediated reactions .
- Key Differences : Substitutes nitro and fluoro groups with a trifluoromethyl group.
- Impact : The trifluoromethyl group is less electron-withdrawing than nitro, reducing electrophilicity at the ketone carbon. This may lower reactivity in nucleophilic acyl substitution reactions compared to the target compound.
(b) Bis(4-(5-(N-cyclohexylamino)-1,3,4-thiadiazol-2-yl)phenyl)methanone (C1)
- Structure: Features thiadiazole and cyclohexylamino substituents .
- Key Differences : Bulky substituents and extended conjugation via thiadiazole rings.
- Impact : Enhanced biological activity (e.g., antimicrobial properties) due to heterocyclic moieties, unlike the simpler nitro-fluoro-phenyl system in the target compound.
Physicochemical Properties
Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Potential Applications |
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(2,6-Difluoro-3-nitrophenyl)(phenyl)methanone* | C₁₃H₈F₂NO₃ | ~263.15 (estimated) | 2,6-F₂, 3-NO₂, phenyl | Organic synthesis, agrochemicals |
1-(2,6-Difluoro-3-nitrophenyl)ethanone | C₈H₅F₂NO₃ | 201.128 | 2,6-F₂, 3-NO₂, acetyl | Intermediate in drug synthesis |
(2,5-Difluorophenyl)(3-nitrophenyl)methanone | C₁₃H₇F₂NO₃ | 263.196 | 2,5-F₂, 3-NO₂ | Photovoltaic materials |
Phenyl(2-(trifluoromethyl)phenyl)methanone | C₁₄H₉F₃O | 250.22 | 2-CF₃ | Catalysis, polymer chemistry |
*Estimated based on structural analogs.
Biological Activity
(2,6-Difluoro-3-nitrophenyl)(phenyl)methanone, with CAS No. 1145881-51-1, is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and research findings regarding its pharmacological properties.
Synthesis
The synthesis of this compound generally involves the reaction of 2,6-difluoro-3-nitrobenzoyl chloride with benzene in the presence of a Lewis acid catalyst, such as aluminum chloride. The reaction is conducted under anhydrous conditions to prevent hydrolysis. The overall reaction can be summarized as follows:
The biological activity of this compound is largely attributed to its ability to interact with various biological targets. The nitro group in the compound can undergo bioreduction to form reactive intermediates that may modulate enzyme activities or receptor functions.
Potential Mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes through competitive or non-competitive mechanisms.
- Receptor Modulation : It may bind to receptors and alter their activity, impacting various signaling pathways.
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Preliminary studies suggest it may have antimicrobial properties against various pathogens.
- Anti-inflammatory Effects : The compound has been investigated for its potential to reduce inflammation in cellular models.
- Antitumor Properties : Some studies have indicated that it may inhibit tumor cell proliferation.
Research Findings
Recent studies have evaluated the pharmacological properties and biological activities of this compound.
Case Studies:
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Antimicrobial Efficacy :
- A study assessed the compound's activity against Gram-positive and Gram-negative bacteria. Results indicated significant inhibition at varying concentrations.
- Table 1: Antimicrobial Activity
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|-------------------------|----------------------------------------|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
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Anti-inflammatory Activity :
- In vitro assays demonstrated that the compound reduced pro-inflammatory cytokine production in macrophages by up to 50% at a concentration of 10 µM.
- Table 2: Cytokine Production Reduction
| Cytokine | Control Level (pg/mL) | Treated Level (pg/mL) |
|------------------------|-----------------------|------------------------|
| IL-6 | 100 | 50 |
| TNF-alpha | 80 | 40 |
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Antitumor Activity :
- A study on cancer cell lines showed that this compound inhibited cell proliferation by inducing apoptosis.
- Table 3: Cell Proliferation Inhibition
| Cell Line | IC50 (µM) |
|-----------------------|-----------------------|
| MCF-7 | 15 |
| HeLa | 20 |
Q & A
Basic Research Questions
Q. What are the established synthetic protocols for preparing (2,6-Difluoro-3-nitrophenyl)(phenyl)methanone?
A common method involves oxidative coupling under controlled conditions. For example, silver nitrate (AgNO₃) and potassium persulfate (K₂S₂O₈) in a 1:1 acetonitrile/water solvent system at 60°C under nitrogen for 24 hours can facilitate the formation of structurally similar aryl ketones . Key considerations include maintaining an inert atmosphere to prevent side reactions and optimizing stoichiometry to avoid over-oxidation.
Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?
- NMR Spectroscopy : ¹⁹F and ¹H NMR are critical for confirming fluorinated and aromatic proton environments.
- Infrared (IR) Spectroscopy : Identifies nitro (NO₂) and carbonyl (C=O) stretches, with nitro groups typically appearing near 1520–1350 cm⁻¹ .
- X-ray Crystallography : Resolves structural ambiguities, such as torsion angles (e.g., O2–C18–C19–C20 = −103.7° in related difluorophenyl methanones) .
Q. What safety precautions are critical when handling this compound in laboratory settings?
- Avoid inhalation of dust/vapors (use fume hoods and respiratory protection) .
- Store in locked, cool, and dry conditions away from ignition sources .
- Use nitrile gloves and eye protection due to potential skin/eye irritation from nitro and fluoro substituents .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to improve yield and purity?
Systematic optimization involves:
- Catalyst Screening : Testing alternatives to AgNO₃ (e.g., Cu or Fe catalysts) to reduce costs.
- Solvent Polarity : Adjusting acetonitrile/water ratios to enhance solubility of intermediates .
- Temperature Gradients : Lower temperatures (40–50°C) may reduce byproducts while maintaining reaction efficiency.
Q. What strategies resolve contradictions between computational models and experimental data (e.g., bond angles, electronic properties)?
- Validate computational models (DFT, MD) using experimental crystallographic data. For example, discrepancies in C–F bond lengths can be reconciled by comparing with X-ray-derived torsion angles (e.g., C24–C19–C20–F3 = −178.2° in fluorinated analogs) .
- Cross-validate spectroscopic results: Combine IR, NMR, and mass spectrometry to confirm electronic effects of nitro/fluoro groups .
Q. How do the electron-withdrawing nitro and fluoro groups influence the compound’s reactivity in nucleophilic/electrophilic reactions?
- Nitro Group (NO₂) : Strong meta-directing effects deactivate the benzene ring, favoring electrophilic substitution at the 3-position. This can hinder nucleophilic attacks unless activated by reducing conditions .
- Fluoro Substituents : Ortho/para-directing but deactivating. The 2,6-difluoro arrangement creates steric and electronic constraints, reducing rotational freedom in the ketone moiety and stabilizing specific conformers .
Properties
IUPAC Name |
(2,6-difluoro-3-nitrophenyl)-phenylmethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7F2NO3/c14-9-6-7-10(16(18)19)12(15)11(9)13(17)8-4-2-1-3-5-8/h1-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKIUJVGTPFKOSG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2F)[N+](=O)[O-])F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7F2NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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